![molecular formula C13H19N3O6 B2986034 3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol CAS No. 127971-67-9](/img/structure/B2986034.png)
3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol
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Description
3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol is a chemical compound that is commonly used in scientific research due to its unique properties. It is a derivative of 2,6-dinitrophenol, which is a well-known uncoupler of oxidative phosphorylation. The compound has been studied extensively for its potential applications in biochemistry and pharmacology.
Scientific Research Applications
Anticancer Drug Development
Research has highlighted the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes with potential applications as anticancer drugs. These complexes, characterized through various spectroscopic techniques, have shown significant cytotoxicity against a range of human tumor cell lines, indicating their potential as effective anticancer agents (Basu Baul et al., 2009).
Biofuel Production
Metabolic engineering of microorganisms for the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates has been explored. These isomers have potential applications as biofuels. Through genetic manipulation, strains have been developed to improve production titers and yields, highlighting the promise of biotechnological approaches in creating sustainable energy sources (Cann & Liao, 2009).
Enzyme Catalysis and Selectivity Enhancement
Research into enhancing the enantioselectivity of enzymes through substrate imprinting has been conducted, with studies on the kinetic resolution of pentan-2-ol via enantioselective transesterification catalyzed by CALB (Candida antarctica lipase B). This approach demonstrates the potential to significantly influence enzyme selectivity based on the substrate's structural characteristics, opening avenues for more efficient catalytic processes in chemical synthesis (Chaput et al., 2012).
Antimicrobial Agent Synthesis
The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for their antimicrobial properties. These compounds, developed through a series of chemical reactions, have shown moderate activity against various bacterial and fungal strains, indicating their potential use as antimicrobial agents (Sah et al., 2014).
properties
IUPAC Name |
3-[4-(hydroxymethyl)-3-methyl-2,6-dinitroanilino]pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6/c1-4-10(8(3)18)14-12-11(15(19)20)5-9(6-17)7(2)13(12)16(21)22/h5,8,10,14,17-18H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPKSACAXIJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021475 |
Source
|
Record name | 3-{[4-(hydroxymethyl)-3-methyl-2,6-dinitrophenyl]amino}pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127971-67-9 |
Source
|
Record name | 3-{[4-(hydroxymethyl)-3-methyl-2,6-dinitrophenyl]amino}pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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